Ethane, 2-chloro-1,1-di-p-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 2-chloro-1,1-di-p-tolyl- is an organic compound with the molecular formula C16H17Cl. It consists of an ethane backbone substituted with a chlorine atom and two p-tolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 2-chloro-1,1-di-p-tolyl- typically involves the reaction of 2-chloroethane with p-tolyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of Ethane, 2-chloro-1,1-di-p-tolyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethane, 2-chloro-1,1-di-p-tolyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of ethane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include 2-hydroxy-1,1-di-p-tolyl-ethane, 2-amino-1,1-di-p-tolyl-ethane, and 2-thio-1,1-di-p-tolyl-ethane.
Oxidation: Products include 2-chloro-1,1-di-p-tolyl-ethanone.
Reduction: Products include 2-chloro-1,1-di-p-tolyl-ethane derivatives with different substituents.
Scientific Research Applications
Ethane, 2-chloro-1,1-di-p-tolyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethane, 2-chloro-1,1-di-p-tolyl- involves its interaction with specific molecular targets. The chlorine atom and p-tolyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-donating properties of the p-tolyl groups, which stabilize the transition state and enhance the reaction rate .
Comparison with Similar Compounds
Similar Compounds
1,2-Di(p-tolyl)ethane: Similar structure but lacks the chlorine atom.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a carbonyl group instead of an ethane backbone.
1,1-Di-p-tolyl-ethane-1,2-diol: Contains hydroxyl groups instead of a chlorine atom
Uniqueness
Ethane, 2-chloro-1,1-di-p-tolyl- is unique due to the presence of both a chlorine atom and two p-tolyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthesis and research .
Properties
CAS No. |
6579-17-5 |
---|---|
Molecular Formula |
C16H17Cl |
Molecular Weight |
244.76 g/mol |
IUPAC Name |
1-[2-chloro-1-(4-methylphenyl)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C16H17Cl/c1-12-3-7-14(8-4-12)16(11-17)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
InChI Key |
HGQONKLBWYVIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCl)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.